Aripiprazole Impurity 2, chemically identified as 7-(4(4-(2,3-dichlorophenyl) piperazin-1-yl)butoxy)quinolin-2(1H)-one, is an impurity identified during the synthesis of the atypical antipsychotic drug Aripiprazole. [] It is categorized as an organic compound and specifically as a quinolinone derivative. The presence of this impurity in Aripiprazole drug substance is strictly regulated due to potential safety concerns. Therefore, its identification, synthesis, and characterization are crucial for developing robust analytical methods and ensuring the quality control of Aripiprazole production.
The compound is synthesized unintentionally as a byproduct when producing Aripiprazole, which itself has a complex synthetic pathway. The presence of solvents, reaction conditions (such as temperature and pH), and the specific reagents used can significantly influence the formation of this impurity .
The synthesis of Aripiprazole Impurity 2 typically involves several key steps, beginning with the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride .
This multi-step process highlights the complexity involved in synthesizing pharmaceutical compounds and managing their impurities .
Aripiprazole Impurity 2 has a distinct molecular structure that differentiates it from its parent compound. Its molecular formula is C23H27Cl2N3O, with a molecular weight of approximately 448.39 g/mol .
Aripiprazole Impurity 2 can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution processes.
The specific conditions under which these reactions occur—such as temperature, pressure, and concentration—can significantly impact both the yield of Aripiprazole Impurity 2 and its subsequent reactivity.
Research indicates that impurities like Aripiprazole Impurity 2 can influence treatment outcomes in psychiatric settings, potentially affecting hospitalization rates and self-harm risks among patients receiving treatment with Aripiprazole.
Relevant data regarding its physical state under standard conditions indicate that impurities can have significant implications for drug formulation stability .
Aripiprazole Impurity 2 serves primarily in research contexts rather than direct therapeutic applications. Key areas include:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0